molecular formula C10H10O2S B3033091 Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- CAS No. 80989-84-0

Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-

Cat. No.: B3033091
CAS No.: 80989-84-0
M. Wt: 194.25 g/mol
InChI Key: GJORDRKZOZLVKK-UHFFFAOYSA-N
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Description

Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- is a highly strained bicyclic compound consisting of two fused cyclopropane rings with a phenylsulfonyl group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various synthetic applications.

Mechanism of Action

Target of Action

1-(Benzenesulfonyl)bicyclo[1.1.0]butane, also known as 1-(phenylsulfonyl)bicyclo[1.1.0]butane, is a type of bicyclo[1.1.0]butane (BCB) compound . BCBs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes

Mode of Action

The mode of action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane involves its unique chemical properties. The compound is highly strained, which allows it to participate in a range of strain-releasing reactions . These reactions typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .

Biochemical Pathways

The biochemical pathways affected by 1-(Benzenesulfonyl)bicyclo[1.1.0]butane are primarily related to its role as an intermediate in the synthesis of other compounds. It is used in ‘strain release’ chemistry to produce substituted four-membered rings and bicyclo[1.1.1]pentanes . These products can then participate in various biochemical reactions, depending on their specific structures and properties.

Pharmacokinetics

The pharmacokinetics of 1-(Benzenesulfonyl)bicyclo[11It is known that the three-dimensionality and saturation level of drug-like compounds can enhance their potency, selectivity, and pharmacokinetic profile .

Result of Action

The result of the action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane is the production of other chemically interesting compounds through strain-release reactions . These compounds can then be used in various applications, including bioconjugation processes .

Action Environment

The action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane can be influenced by various environmental factors. For instance, the strain energy of the compound, which is a key factor in its reactivity, can be affected by temperature and pressure . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- typically involves the formation of the strained bicyclic core followed by the introduction of the phenylsulfonyl group. One common method is the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium. This intermediate can be further reacted with phenylsulfonyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production methods for bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclobutanes, cyclobutenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts additional reactivity and stability to the compound. This makes it a versatile intermediate in synthetic chemistry, with applications that are not easily achievable with other similar compounds .

Properties

IUPAC Name

1-(benzenesulfonyl)bicyclo[1.1.0]butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-13(12,10-6-8(10)7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJORDRKZOZLVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508706
Record name 1-(Benzenesulfonyl)bicyclo[1.1.0]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80989-84-0
Record name 1-(Benzenesulfonyl)bicyclo[1.1.0]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-
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Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-
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Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-
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Reactant of Route 6
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